Welcome to the BenchChem Online Store!
molecular formula C15H12N2OS B8283659 2-Phenylethynyl-thiazole-4-carboxylic acid cyclopropylamide

2-Phenylethynyl-thiazole-4-carboxylic acid cyclopropylamide

Cat. No. B8283659
M. Wt: 268.3 g/mol
InChI Key: ODXZQJOHXGOFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440837B2

Procedure details

Cyclopropylamine (2.49 mg, 0.00436 mmol), 1-hydroxybenzotriazole (0.589 mg, 0.00436 mmol), triethylamine (1.82 μL, 0.0131 mmol), N-(3-dimethylaminopropyl-N′-ethylcarbodiimide hydrochloride (2.09 mg, 0.0109 mmol) and CH2Cl2 (2 mL) were combined, and then 2-phenylethynyl-thiazole-4-carboxylic acid (10 mg, 0.004 mmol) was added. The reaction was left standing for about 16 hours and then purified by preparative HPLC. LC/MS (Method 5), RT=1.33 min. Calculated [M+H]+=269; Observed [M+H]+=269.
Quantity
2.49 mg
Type
reactant
Reaction Step One
Quantity
0.589 mg
Type
reactant
Reaction Step Two
Quantity
1.82 μL
Type
reactant
Reaction Step Three
Quantity
2.09 mg
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C.Cl.CN(C)CCCN=C=NCC.[C:34]1([C:40]#[C:41][C:42]2[S:43][CH:44]=[C:45]([C:47](O)=[O:48])[N:46]=2)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(Cl)Cl>[CH:1]1([NH:4][C:47]([C:45]2[N:46]=[C:42]([C:41]#[C:40][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[S:43][CH:44]=2)=[O:48])[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.49 mg
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0.589 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
1.82 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.09 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC=1SC=C(N1)C(=O)O
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CC1)NC(=O)C=1N=C(SC1)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.